4-Carbamoyl-1-hexadecylpyridinium Chloride
Overview
Description
4-Carbamoyl-1-hexadecylpyridinium Chloride, also known by its CAS number 377085-58-0, is a chemical compound with the molecular formula C22H39ClN2O . It is commonly used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of 22 carbon atoms, 39 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 383.011 Da .Scientific Research Applications
Carbamoyl Chlorides in Synthesis
Carbamoyl chlorides serve as important intermediates in both laboratory research and industrial synthesis. They are utilized in solvolysis reactions, which often occur at the carbonyl carbon, replacing the chloride ion. These reactions are typically SN1, with the addition of an amine introducing a bimolecular component. The studies of these reactions provide valuable insights into the reactivity and application of carbamoyl chlorides, including derivatives such as 4-Carbamoyl-1-hexadecylpyridinium Chloride, in synthetic chemistry (D’Souza & Kevill, 2016).
Antimicrobial Applications
1-Hexadecylpyridinium Chloride, a compound structurally related to this compound, has been evaluated for its efficacy as a decontaminant in the primary isolation of Mycobacterium bovis from bovine lesions. It has shown to be as effective as 2% NaOH in controlling contamination growth, offering advantages such as being a rapid one-step procedure not requiring neutralization, less toxicity to M. bovis, and promoting earlier colony appearance (Corner & Trajstman, 1988).
Catalytic Applications
Carbamoyl complexes of nickel and palladium have been reported to be precursors for the preparation of isocyanates or carbamoyl chlorides. This transformation is critical for synthesizing carbamates or N,N'-substituted ureas, indicating the utility of carbamoyl chloride derivatives in organometallic chemistry and catalysis (Giannoccaro, Tommasi, & Aresta, 1994).
Surface Modification for Antimicrobial Properties
The covalent attachment of poly(4-vinyl-N-alkylpyridinium bromide), related to this compound, to glass slides created surfaces that kill airborne bacteria on contact. This application demonstrates the antimicrobial potential of pyridinium-based compounds in creating bactericidal surfaces, which could be extended to the use of this compound for similar purposes (Tiller, Liao, Lewis, & Klibanov, 2001).
Mechanism of Action
While the exact mechanism of action for 4-Carbamoyl-1-hexadecylpyridinium Chloride is not clear, it’s worth noting that cetylpyridinium, a similar compound, is a quaternary ammonium with broad-spectrum antiseptic properties . It’s commonly used in oral care products for its antiseptic actions and protective action against dental plaque and reducing gingivitis .
Properties
IUPAC Name |
1-hexadecylpyridin-1-ium-4-carboxamide;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-19-16-21(17-20-24)22(23)25;/h16-17,19-20H,2-15,18H2,1H3,(H-,23,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQLSZMFKAEZAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C(=O)N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659880 | |
Record name | 4-Carbamoyl-1-hexadecylpyridin-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
377085-58-0 | |
Record name | 4-Carbamoyl-1-hexadecylpyridin-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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